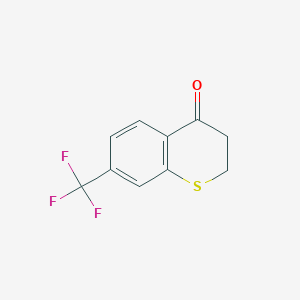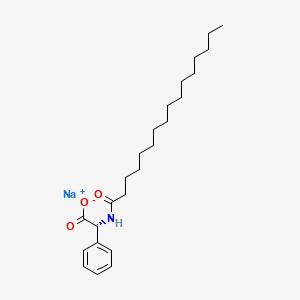
5-Methoxy-2-(1-methylcyclopentyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-(1-methylcyclopentyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 5-position and a 1-methylcyclopentyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1-methylcyclopentyl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxypyridine with 1-methylcyclopentyl bromide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to achieve the desired alkylation reaction efficiently .
化学反应分析
Types of Reactions
5-Methoxy-2-(1-methylcyclopentyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-formyl-2-(1-methylcyclopentyl)pyridine.
Reduction: Formation of 5-methoxy-2-(1-methylcyclopentyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Methoxy-2-(1-methylcyclopentyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Methoxy-2-(1-methylcyclopentyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and cyclopentyl groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Similar in structure but with a pyrrolidine ring instead of a cyclopentyl group.
5-Methoxy-2-methylpyridine: Lacks the cyclopentyl group, affecting its chemical properties and reactivity.
5-Methoxy-2-(1-ethylcyclopentyl)pyridine: Similar structure with an ethyl group instead of a methyl group on the cyclopentyl ring.
Uniqueness
5-Methoxy-2-(1-methylcyclopentyl)pyridine is unique due to the presence of both the methoxy and 1-methylcyclopentyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
5-methoxy-2-(1-methylcyclopentyl)pyridine |
InChI |
InChI=1S/C12H17NO/c1-12(7-3-4-8-12)11-6-5-10(14-2)9-13-11/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
RRKAABNRAYJSIC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)C2=NC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


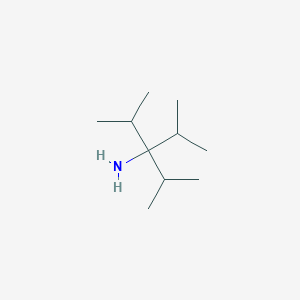

![cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B13892444.png)
![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
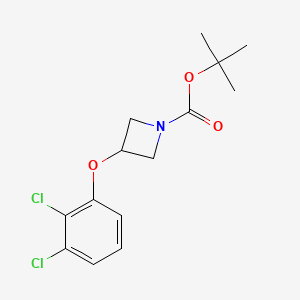
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
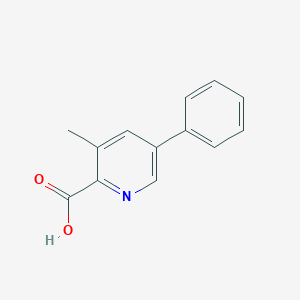
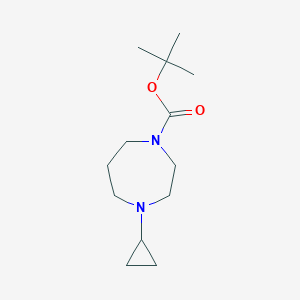
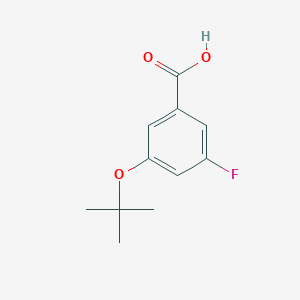

![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)
